(R)-3-(1-Aminopropyl)benzonitrile hydrochloride
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Overview
Description
“®-3-(1-Aminopropyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C10H13ClN2 . It has a molecular weight of 196.68 .
Molecular Structure Analysis
The InChI code for “®-3-(1-Aminopropyl)benzonitrile hydrochloride” is 1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“®-3-(1-Aminopropyl)benzonitrile hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Application Summary
The compound is employed in the synthesis of various bioactive molecules due to its versatile reactivity. Let’s explore some specific applications:
a. Synthesis of 1H-indazoles
One notable application involves the Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This process, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, leads to the formation of diverse 1H-indazoles under mild reaction conditions . These heterocyclic compounds have potential pharmacological activities and are relevant in drug discovery.
Results and Outcomes
Researchers obtain various 1H-indazoles with different substitution patterns. The outcomes include:
Safety And Hazards
The compound is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-[(1R)-1-aminopropyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSNURVDNKGGJE-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC(=C1)C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704263 |
Source
|
Record name | 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(1-Aminopropyl)benzonitrile hydrochloride | |
CAS RN |
1253792-93-6 |
Source
|
Record name | 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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